molecular formula C24H22N2O B14190846 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- CAS No. 866322-86-3

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-

Cat. No.: B14190846
CAS No.: 866322-86-3
M. Wt: 354.4 g/mol
InChI Key: BUBWCRATXPPFPJ-UHFFFAOYSA-N
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Description

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- typically involves the cyclization of Schiff bases. The general procedure includes the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The reaction is based on Fischer indolization . The cyclization process can be facilitated by using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, xylene, and THF .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in an inert solvent like dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase. Molecular docking studies have shown that the compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxy and phenylmethyl groups enhances its antiproliferative properties, making it a promising candidate for further development as an anti-cancer agent .

Properties

CAS No.

866322-86-3

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-benzyl-8-phenoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C24H22N2O/c1-3-7-18(8-4-1)16-26-14-13-24-22(17-26)21-15-20(11-12-23(21)25-24)27-19-9-5-2-6-10-19/h1-12,15,25H,13-14,16-17H2

InChI Key

BUBWCRATXPPFPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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